Einecs 304-102-9

Description

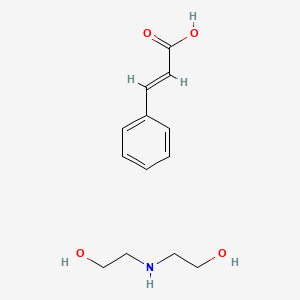

EINECS (European Inventory of Existing Commercial Chemical Substances) 304-102-9 is a unique identifier for a chemical substance listed in the European Union’s inventory of commercially available compounds. The compound’s physicochemical and toxicological properties would typically be assessed using experimental or computational methods, such as Quantitative Structure-Activity Relationships (QSARs), to comply with regulatory requirements .

Properties

CAS No. |

94237-04-4 |

|---|---|

Molecular Formula |

C13H19NO4 |

Molecular Weight |

253.29 g/mol |

IUPAC Name |

2-(2-hydroxyethylamino)ethanol;(E)-3-phenylprop-2-enoic acid |

InChI |

InChI=1S/C9H8O2.C4H11NO2/c10-9(11)7-6-8-4-2-1-3-5-8;6-3-1-5-2-4-7/h1-7H,(H,10,11);5-7H,1-4H2/b7-6+; |

InChI Key |

YXULWCZPIGMWJT-UHDJGPCESA-N |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/C(=O)O.C(CO)NCCO |

Canonical SMILES |

C1=CC=C(C=C1)C=CC(=O)O.C(CO)NCCO |

Origin of Product |

United States |

Preparation Methods

The synthetic routes and reaction conditions for Einecs 304-102-9 can vary depending on the desired purity and application. Generally, the preparation involves specific chemical reactions that are carefully controlled to ensure the correct formation of the compound. Industrial production methods often involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities .

Chemical Reactions Analysis

Methylamine (CH₃NH₂)

-

Key Reactions :

Formaldehyde (H₂CO)

-

Key Reactions :

Nitrosamines (e.g., NDMA)

-

Key Reactions :

Recommendations:

-

Verify the accuracy of the EINECS identifier (304-102-9), as it does not align with compounds in the provided sources.

-

Consider exploring the above-listed compounds (methylamine, formaldehyde, nitrosamines) for related reaction chemistry.

-

Consult authoritative databases like PubChem (CID 6329, CID 712) or ACS Publications for additional data.

If further clarification or redirecting the inquiry is needed, please provide additional context or corrected identifiers.

Scientific Research Applications

Einecs 304-102-9 has a wide range of scientific research applications. In chemistry, it is used as a reagent or intermediate in the synthesis of other compounds. In biology, it may be used in studies related to cellular processes and biochemical pathways. In medicine, it could be investigated for its potential therapeutic effects or as a diagnostic tool. In industry, it may be utilized in the production of various materials or as a component in manufacturing processes .

Mechanism of Action

The mechanism by which Einecs 304-102-9 exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to changes in cellular functions or biochemical processes, depending on the nature of the compound and its application.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Similarity and Analog Identification

Similarity to EINECS 304-102-9 is determined using computational tools like the Tanimoto index, which measures structural overlap via PubChem 2D fingerprints. Compounds with ≥70% similarity are considered analogs, enabling read-across predictions for toxicity and environmental impact . For example:

Key Insight : A small subset of labeled compounds (e.g., 1,387 REACH Annex VI substances) can predict properties for >33,000 unlabeled EINECS chemicals via structural analogs, demonstrating the efficiency of read-across approaches .

Toxicity and Environmental Impact

QSAR models are critical for predicting acute toxicity when experimental data are scarce. For example:

Regulatory and Computational Coverage

Machine learning frameworks like RASAR (Read-Across Structure Activity Relationships) enable large-scale chemical safety assessments. For instance:

| Dataset | Labeled Compounds | Covered EINECS Compounds | Coverage Efficiency |

|---|---|---|---|

| REACH Annex VI | 1,387 | 33,000 | 20:1 |

| QSAR-Classified Chemicals | 54,000 (54% of EINECS) | N/A | Grouped by class |

Implication : Over 50% of EINECS chemicals can be grouped into classes amenable to QSAR modeling, reducing reliance on animal testing .

Research Findings and Limitations

- Strengths : Structural similarity approaches (Tanimoto ≥70%) and RASAR models significantly reduce experimental burdens, covering 33,000 EINECS compounds with <2,000 labeled analogs .

- Limitations : Read-across accuracy depends on the quality of labeled data. For example, discrepancies in toxicity predictions arise when analogs share functional groups but differ in stereochemistry .

- Data Gaps : Botanical extracts and complex mixtures in EINECS remain challenging to model computationally, requiring hybrid experimental-computational strategies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.